6-N-Biotinylaminohexanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

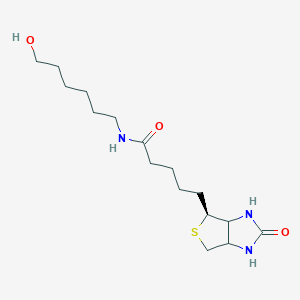

IUPAC Name |

N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-OWYJLGKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-N-Biotinylaminohexanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 6-N-Biotinylaminohexanol, a key reagent in molecular biology and biotechnology. It details its chemical properties, experimental applications, and relevant protocols for its use in laboratory settings.

Core Compound Specifications

This compound is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a hexanol chain via an amide bond.[1] This structure provides a terminal hydroxyl group that can be further functionalized, making it a versatile tool for biotinylating various molecules.[1] The biotin component allows for high-affinity binding to streptavidin and avidin (B1170675) proteins, a principle widely exploited in affinity chromatography, immunoassays, and pull-down assays.[1][2]

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 106451-92-7[3][4][5] |

| Molecular Weight | 343.48 g/mol [4][6][7] |

| Molecular Formula | C₁₆H₂₉N₃O₃S[3][6][7] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydroxyhexyl)pentanamide[8] |

| Synonyms | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide[3][8] |

| Storage Conditions | Recommended storage at +4°C or for longer-term, -20°C.[8] |

| Shipping Conditions | Typically shipped at room temperature.[8] |

Experimental Applications and Protocols

The primary application of this compound and similar biotin-containing linkers is in the biotinylation of target molecules (e.g., proteins, nucleic acids) to facilitate their detection, purification, or immobilization. The hexanol linker provides spatial separation between the biotin and the target molecule, which can help to minimize steric hindrance and improve binding to streptavidin.

General Protein Biotinylation Workflow

The process of biotinylating a protein with a reagent like this compound (which would first need to be activated, for example, by converting the terminal alcohol to a more reactive group like an NHS ester) involves covalently attaching the biotin linker to the protein. The following diagram illustrates a general workflow for this process.

Caption: Workflow for protein biotinylation.

Detailed Protocol for Protein Biotinylation

This protocol is a generalized procedure for labeling proteins with an amine-reactive biotinylation reagent (e.g., an NHS-ester derivative).

-

Preparation of Protein Sample : Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH range of 7.2-8.0.[9][10] A typical concentration is 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[10]

-

Preparation of Biotinylation Reagent : Allow the vial of the amine-reactive biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9][10] Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]

-

Biotinylation Reaction : Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically, as it depends on the protein concentration and the number of available primary amines.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

-

Removal of Excess Biotin : After incubation, the non-reacted and hydrolyzed biotin reagent must be removed. This is typically achieved through dialysis or by using a desalting spin column.[9][10]

-

Verification of Biotinylation (Optional) : The extent of biotin incorporation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.[10]

Biotin-Streptavidin Pull-Down Assay

A primary application for biotinylated molecules is in pull-down assays to study molecular interactions. The biotinylated molecule ("bait") is immobilized on streptavidin-coated beads and used to capture its binding partners ("prey") from a cell lysate or other complex mixture.

Caption: Workflow for a pull-down assay.

Detailed Protocol for Biotin-Streptavidin Pull-Down Assay

This protocol outlines the key steps for performing a pull-down experiment using a biotinylated protein as bait.

-

Preparation of Streptavidin Beads : Resuspend the streptavidin-coated magnetic or agarose (B213101) beads.[3] Transfer the required amount of bead slurry to a fresh tube. Place the tube on a magnetic rack (for magnetic beads) to pellet the beads, and then discard the supernatant.[3]

-

Bead Equilibration : Equilibrate the beads by washing them three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20 for proteins).[3]

-

Immobilization of Biotinylated Bait : Add the biotinylated bait protein to the equilibrated beads and incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotin-streptavidin interaction to occur.[3]

-

Blocking (Optional but Recommended) : To prevent non-specific binding of proteins to the beads, it can be beneficial to block the beads with a solution like biotin blocking solution after the bait has been immobilized.[11]

-

Binding of Prey Proteins : After immobilizing the bait, wash the beads to remove any unbound bait. Then, add the protein mixture containing the potential "prey" (e.g., a cell lysate) and incubate to allow for the formation of the bait-prey complex.

-

Washing : Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[2][6] The stringency of the wash buffer can be adjusted (e.g., by increasing salt concentration) to minimize background.[6]

-

Elution : Elute the bound prey proteins from the beads. This can be achieved by using a low pH elution buffer, a high salt buffer, or a buffer containing free biotin to compete for binding to streptavidin.[2][6]

-

Analysis : Analyze the eluted proteins using methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of the bait protein.[7]

References

- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 2. synapsewaves.com [synapsewaves.com]

- 3. neb.com [neb.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 8. This compound - CD Biosynsis [biosynsis.com]

- 9. proteochem.com [proteochem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. apexbt.com [apexbt.com]

The Pivotal Role of the 6-N-Biotinylaminohexanol Spacer Arm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a biotinylation reagent is a critical determinant for the success of numerous molecular biology and biotechnology applications. Among the diverse array of available reagents, those incorporating a 6-N-Biotinylaminohexanol spacer arm offer a unique combination of length and flexibility, significantly impacting the efficiency of biotin-avidin interactions. This technical guide provides an in-depth exploration of the this compound spacer arm, its physicochemical properties, and its functional implications in key research and drug development workflows.

The Function of Spacer Arms in Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. This enables the highly specific and high-affinity interaction with avidin (B1170675) or streptavidin, which can be conjugated to reporters (e.g., enzymes, fluorophores) or solid supports (e.g., beads, microplates).

The function of the spacer arm is to bridge the biotin molecule and the target molecule. This seemingly simple linker plays a crucial role in overcoming steric hindrance. The biotin-binding pocket of avidin and streptavidin is situated deep within the protein structure. A spacer arm extends the biotin moiety away from the surface of the labeled molecule, ensuring its accessibility to the binding pocket of avidin or streptavidin. This enhanced accessibility leads to more efficient capture, detection, and purification of the biotinylated molecule.

Quantitative Data on Spacer Arm Lengths

The length of the spacer arm is a critical parameter to consider when selecting a biotinylation reagent. A longer spacer arm is generally more effective at reducing steric hindrance, particularly when biotinylating large or complex molecules. The this compound spacer is derived from 6-aminohexanoic acid (also known as 6-aminocaproic acid). Below is a summary of the spacer arm lengths of several common biotinylation reagents, including those containing the 6-aminohexanoic acid moiety.

| Biotinylation Reagent | Spacer Arm Composition | Spacer Arm Length (Å) |

| NHS-Biotin | Valeric acid | 13.5[1] |

| NHS-LC-Biotin | Valeric acid + 6-aminohexanoic acid | 22.4[1][2][3] |

| NHS-LC-LC-Biotin | Valeric acid + 2x 6-aminohexanoic acid | 30.5[1][4][5] |

| PFP-Biotin | - | 9.6 |

| Sulfo-NHS-LC-Biotin | Valeric acid + 6-aminohexanoic acid | 22.4[3][6] |

| Sulfo-NHS-LC-LC-Biotin | Valeric acid + 2x 6-aminohexanoic acid | 30.5[6] |

Note: The spacer arm length of this compound itself is contributed by the hexanol and amino group, which is structurally similar to the 6-aminohexanoic acid spacer in reagents like NHS-LC-Biotin.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing biotinylation reagents with a 6-aminohexanoic acid-based spacer arm, such as NHS-LC-Biotin.

Protocol for Protein Biotinylation with NHS-LC-Biotin

This protocol describes the biotinylation of a purified protein in solution.

Materials:

-

Purified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-LC-Biotin (e.g., from a commercial supplier)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

Procedure:

-

Reagent Preparation:

-

Allow the vial of NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mg/mL stock solution of NHS-LC-Biotin in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL.

-

Calculate the required volume of the NHS-LC-Biotin stock solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein. For dilute protein solutions, a higher molar excess may be required.

-

Add the calculated volume of the NHS-LC-Biotin stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Removal of Excess Biotin:

-

Remove non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

-

Determination of Biotin Incorporation (Optional):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying biotin.

-

Protocol for Cell Surface Biotinylation

This protocol is for labeling proteins on the surface of living cells.

Materials:

-

Cultured cells (in suspension or adherent)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin (water-soluble version of NHS-LC-Biotin)

-

Quenching solution (e.g., PBS containing 100 mM glycine (B1666218) or 50 mM Tris)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Resuspend or keep the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10^7 cells/mL.

-

-

Biotinylation:

-

Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or PBS.

-

Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 0.25-1 mg/mL.

-

Incubate the cells on ice for 30 minutes with gentle agitation.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution and incubate for 5-10 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching solution.

-

-

Cell Lysis:

-

Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the biotinylated cell surface proteins.

-

Protocol for Streptavidin Pull-Down Assay

This protocol describes the enrichment of biotinylated proteins from a cell lysate.

Materials:

-

Biotinylated cell lysate (from Protocol 3.2)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads three times with wash buffer to remove any preservatives.

-

-

Binding:

-

Add the biotinylated cell lysate to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose resin) and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound biotinylated proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method. For applications requiring the native protein, elution with a high concentration of free biotin can be used.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows and a signaling pathway where this compound-based reagents are employed.

Conclusion

The this compound spacer arm, and similar structures based on 6-aminohexanoic acid, are indispensable tools in modern life sciences research and drug development. Their ability to mitigate steric hindrance and enhance the accessibility of biotin for avidin/streptavidin binding is paramount for the success of a wide range of applications, from the identification of protein-protein interactions to the characterization of cell surface proteomes. A thorough understanding of the principles of spacer arm function and the availability of robust experimental protocols are essential for researchers to effectively harness the power of the biotin-streptavidin interaction in their scientific pursuits.

References

In-Depth Technical Guide: Solubility and Applications of 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 6-N-Biotinylaminohexanol, a versatile biotinylation reagent. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, established experimental protocols for solubility determination, and the application of this reagent in common biochemical workflows.

Core Concepts: Understanding the Solubility of Biotinylated Compounds

This compound (C16H29N3O3S, MW: 343.48 g/mol ) is a derivative of biotin (B1667282) featuring a C6 alcohol linker.[1][2] This structure inherently influences its solubility. The biotin head group possesses limited solubility in aqueous solutions at neutral pH, a characteristic that can be altered by the addition of a strong base or the use of organic solvents. The hexanol linker, being a hydrocarbon chain, contributes to the molecule's hydrophobic character.

Generally, biotinylation reagents are categorized based on their solubility and cell permeability. Non-sulfonated NHS-biotins are typically cell-permeable but require dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use in aqueous reactions.[3] Conversely, sulfonated or PEGylated biotin derivatives exhibit enhanced water solubility.[3][4][5][6][7] While this compound is not PEGylated, the principle remains that the linker arm significantly impacts solubility.[3]

Solubility Profile of this compound

| Solvent | Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent widely used for dissolving biotin and its derivatives.[3] |

| Dimethylformamide (DMF) | Soluble | Another common organic solvent for biotinylation reagents.[3] |

| Water | Sparingly Soluble | The hydrophobic biotin and hexanol components limit solubility in aqueous solutions at neutral pH. |

| Ethanol | Moderately Soluble | The presence of the hydroxyl group on the hexanol linker may allow for some solubility in polar protic solvents. |

| Methanol | Moderately Soluble | Similar to ethanol, some degree of solubility is expected. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the following well-established shake-flask method can be employed.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, Water, Ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a standard curve of known concentrations of this compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mmol/L).

-

Application Workflow: Protein Pull-Down Assay

This compound is a valuable reagent for biotinylating proteins, which can then be used as "bait" in pull-down assays to identify interacting "prey" proteins.

Figure 1. Workflow of a pull-down assay using a biotinylated bait protein.

This workflow illustrates the key steps in utilizing this compound to study protein-protein interactions. The initial step involves the biotinylation of a known "bait" protein. This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins. The biotin-streptavidin interaction is then exploited to capture the bait-prey complexes on streptavidin-coated beads. After washing away non-specifically bound proteins, the interacting prey proteins are eluted and identified using techniques like mass spectrometry.

References

- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 2. scbt.com [scbt.com]

- 3. Magic Link Guide | BroadPharm [broadpharm.com]

- 4. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]

- 5. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]

- 7. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]

- 8. targetmol.com [targetmol.com]

An In-Depth Technical Guide to Chemical Biotinylation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, nucleic acid, or other biomolecule, is a cornerstone technique in modern life sciences.[1][2][3][4] The remarkably high affinity and specificity of the interaction between biotin (Vitamin H) and the proteins avidin (B1170675) or streptavidin form the basis of a versatile and robust platform for numerous applications.[2][3][5] This strong, non-covalent bond (dissociation constant, Kd ≈ 10⁻¹⁵ M) is resistant to heat, extreme pH, and proteolysis, making it an ideal tool for detection, purification, and immobilization of biomolecules.[1][5]

This technical guide provides a comprehensive overview of the core chemical biotinylation techniques, offering detailed methodologies, quantitative data for experimental optimization, and troubleshooting guidance to empower researchers in their scientific endeavors.

Core Principles of Biotinylation

The utility of biotinylation lies in its ability to impart a highly specific "tag" onto a molecule of interest. This biotin tag can then be recognized by avidin or streptavidin, which can be conjugated to various reporter molecules (e.g., enzymes, fluorophores) or immobilized on solid supports (e.g., beads, plates). The small size of the biotin molecule (244.31 g/mol ) generally ensures that the biological activity of the labeled molecule is not significantly compromised.[1][2]

There are two primary approaches to biotinylating proteins: chemical and enzymatic.[1][2][6] Chemical biotinylation utilizes a variety of reactive groups on biotinylating reagents to target specific functional groups on the biomolecule, offering flexibility and a wide range of applications.[1][2] Enzymatic biotinylation, on the other hand, offers site-specific labeling through the use of biotin ligases, such as the E. coli BirA ligase, which recognizes a specific 15-amino acid sequence known as the AviTag.[1][4] This guide will focus on the diverse and widely applicable chemical biotinylation techniques.

Key Chemical Biotinylation Strategies

The choice of biotinylation chemistry is dictated by the available functional groups on the target molecule and the potential impact of modification on its function. The most common targets for chemical biotinylation are primary amines, sulfhydryls, and carboxyl groups.

Amine-Reactive Biotinylation: Targeting Lysine (B10760008) Residues and N-termini

The most prevalent method for biotinylating proteins involves targeting primary amines (-NH₂), which are abundant in the side chains of lysine residues and at the N-terminus of polypeptide chains.[7][8] N-hydroxysuccinimide (NHS) esters of biotin are the most common reagents for this purpose.[2][7][9]

The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7][9] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[10]

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Molecular Biology: An In-depth Technical Guide to the Biotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ mol/L), this bond is one of the most robust biological interactions known, rivaling the strength of covalent bonds.[1][2] This technical guide provides a comprehensive overview of the core principles of the biotin-streptavidin interaction, detailed experimental protocols, and quantitative data to empower researchers in harnessing its full potential.

The Core Interaction: Structure and Energetics

The streptavidin protein, isolated from the bacterium Streptomyces avidinii, is a tetramer of four identical subunits, each capable of binding one molecule of biotin.[1][2] The biotin-binding pocket is a deep cleft within each subunit, and the high affinity is a result of a combination of factors: extensive hydrogen bonding, van der Waals interactions, and a significant hydrophobic contribution.[1][3] A critical feature is the presence of a flexible loop (residues 45-52) that closes over the bound biotin molecule, effectively locking it in place and contributing to the extremely slow dissociation rate.[4][5][6]

Quantitative Binding Parameters

The strength and kinetics of the biotin-streptavidin interaction have been extensively characterized. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ≈10⁻¹⁴ - 10⁻¹⁵ M | Varies with measurement technique | [1][7][8] |

| Association Rate Constant (kon) | 1.3 x 10⁷ M⁻¹s⁻¹ | Solution-based measurement | [9] |

| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ | Ultrafiltration-based measurement | [10] |

Thermodynamics of Interaction

The thermodynamic profile of the biotin-streptavidin interaction reveals the driving forces behind its exceptional stability. Isothermal titration calorimetry (ITC) has been instrumental in dissecting the enthalpic and entropic contributions to the binding free energy. The binding is spontaneous, as indicated by a negative Gibbs free energy change (ΔG), and the process is significantly influenced by temperature.[11]

| Temperature (°C) | Dissociation Constant (K D) (M) | Molar Binding Ratio (n) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | TΔS (kcal/mol) |

| 2 | 1.00E-09 | 3.14 | -11.33 | 1.45 | 46.46 | 12.78 |

| 6 | 1.00E-09 | 2.74 | -11.59 | 0.45 | 43.15 | 12.04 |

| 10 | 1.00E-09 | 3.59 | -11.86 | -0.65 | 39.61 | 11.21 |

| 15 | 1.00E-09 | 0.94 | -12.21 | -2.01 | 35.42 | 10.20 |

| 20 | 1.00E-09 | 0.94 | -12.57 | -3.61 | 30.58 | 8.96 |

| 25 | 1.00E-08 | 0.98 | -11.13 | -5.46 | 19.02 | 5.67 |

| 30 | 1.00E-05 | 1.59 | -6.98 | -7.57 | -1.95 | -0.59 |

| 35 | 1.00E-05 | 2.37 | -7.15 | -9.96 | -9.12 | -2.81 |

| 40 | 1.00E-04 | 3.41 | -5.60 | -12.65 | -22.52 | -7.05 |

Data adapted from an Isothermal Titration Calorimetry study. Note that the stoichiometry (n) deviates from the expected 1:1 ratio at temperatures outside the optimal range, potentially due to temperature-induced changes in protein conformation.[11]

Visualizing the Interaction and Workflows

To better understand the biotin-streptavidin system, we can visualize the core interaction and its application in common experimental workflows using Graphviz.

Caption: The tetrameric structure of streptavidin allows for the binding of up to four biotin molecules with extremely high affinity.

Key Experimental Protocols

The strength and specificity of the biotin-streptavidin interaction are leveraged in a multitude of laboratory techniques for detection, quantification, and purification of biomolecules.

Enzyme-Linked Immunosorbent Assay (ELISA)

The biotin-streptavidin system is widely used in ELISA to amplify the signal and enhance the sensitivity of detection.

Methodology:

-

Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

-

Blocking: Non-specific binding sites on the surface are blocked using a solution such as bovine serum albumin (BSA).

-

Sample Incubation: The sample containing the antigen is added to the well, and the antigen binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, which also recognizes the target antigen, is added.

-

Streptavidin-Enzyme Conjugate: A streptavidin molecule conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. The streptavidin binds to the biotin on the detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.

-

Detection: The absorbance of the colored product is measured, which is proportional to the amount of antigen in the sample.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 4. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. neb.com [neb.com]

- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. aimspress.com [aimspress.com]

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoassays, and cellular imaging. 6-N-Biotinylaminohexanol is a biotinylating reagent that possesses a terminal hydroxyl group, which can be activated for subsequent conjugation to proteins. This reagent's hexanol spacer arm minimizes steric hindrance between the biotin molecule and the protein, preserving the protein's biological activity and ensuring efficient binding to avidin or streptavidin.

This document provides a detailed protocol for the biotinylation of proteins using this compound. The procedure involves a two-step process:

-

Activation of this compound: The terminal hydroxyl group is activated using p-toluenesulfonyl chloride (TsCl) to form a reactive tosylate ester.

-

Conjugation to Protein: The activated biotin reagent is then reacted with the protein, targeting primary amine groups of lysine (B10760008) residues.

Data Presentation

The efficiency of the biotinylation reaction can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which determines the molar ratio of biotin to protein. Below are tables summarizing typical quantitative data for the biotinylation of a model protein, Bovine Serum Albumin (BSA).

Table 1: Biotinylation Reaction Parameters

| Parameter | Value |

| Protein | Bovine Serum Albumin (BSA) |

| Protein Concentration | 5 mg/mL |

| Activated this compound:Protein Molar Ratio | 20:1 |

| Reaction Buffer | 50 mM Sodium Bicarbonate, pH 8.5 |

| Reaction Time | 2 hours |

| Reaction Temperature | Room Temperature |

Table 2: Quantification of Biotin Incorporation (HABA Assay)

| Sample | Absorbance at 500 nm | Moles of Biotin per Mole of Protein |

| HABA/Avidin Blank | 0.950 | N/A |

| Biotinylated BSA | 0.625 | 5.8 |

| Unlabeled BSA (Control) | 0.948 | 0.1 |

Experimental Protocols

Part 1: Activation of this compound (Tosylation)

This protocol describes the activation of the hydroxyl group of this compound by converting it into a tosylate, a good leaving group for subsequent nucleophilic attack by protein amines.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Sodium Bicarbonate solution (5%, aqueous)

-

Brine solution

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.5 equivalents of triethylamine or pyridine to the solution.

-

Slowly add 1.2 equivalents of p-toluenesulfonyl chloride to the reaction mixture.

-

Stir the reaction at 0°C for 4 hours, monitoring the progress by TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.

-

Once the reaction is complete, quench the reaction by adding 5% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the activated 6-O-tosyl-N-biotinylaminohexanol.

-

Verify the product structure using appropriate analytical methods (e.g., NMR, Mass Spectrometry).

Part 2: Protein Biotinylation

This protocol details the conjugation of the activated 6-O-tosyl-N-biotinylaminohexanol to a protein.

Materials:

-

Protein to be biotinylated (e.g., BSA)

-

Activated 6-O-tosyl-N-biotinylaminohexanol

-

Reaction Buffer: 50 mM Sodium Bicarbonate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis tubing (MWCO appropriate for the protein)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Dissolve the activated 6-O-tosyl-N-biotinylaminohexanol in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.

-

Add the desired molar excess of the activated biotin reagent to the protein solution. A 20-fold molar excess is a good starting point and can be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for an additional 30 minutes.

-

Remove the excess, unreacted biotinylation reagent by either buffer exchange using a desalting column or by dialysis against PBS.

Part 3: Quantification of Biotinylation (HABA Assay)

The HABA assay is a colorimetric method used to determine the extent of biotin incorporation onto the protein.[1]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Unlabeled protein (for control)

-

Spectrophotometer

Procedure:

-

Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

In a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ Blank).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes.

-

Measure the absorbance at 500 nm (A₅₀₀ Sample).

-

Calculate the moles of biotin per mole of protein using the following formula:

Moles of biotin/mole of protein = (ΔA₅₀₀ × V_reaction) / (ε_HABA × V_sample × [Protein])

Where:

-

ΔA₅₀₀ = A₅₀₀ Blank - A₅₀₀ Sample

-

V_reaction = Total volume in the cuvette (1 mL)

-

ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)

-

V_sample = Volume of the protein sample added (0.1 mL)

-

[Protein] = Molar concentration of the protein

-

Visualizations

Caption: Experimental workflow for protein biotinylation.

Caption: Biotinylation reaction and application.

References

Application Notes and Protocols for Cell Surface Protein Labeling using 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a vast array of cellular functions, including signal transduction, cell adhesion, and transport. Consequently, they represent a major class of targets for drug development. The ability to specifically label and subsequently isolate, identify, and quantify these proteins is crucial for understanding their roles in health and disease. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful and widely used technique for this purpose. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and detection of biotinylated proteins.

This document provides detailed application notes and protocols for the use of 6-N-Biotinylaminohexanol in cell surface protein labeling. As this compound itself is not directly reactive with proteins, this guide outlines a two-stage process:

-

Activation of this compound: Conversion of the terminal hydroxyl group to a protein-reactive N-hydroxysuccinimide (NHS) ester.

-

Cell Surface Protein Labeling: Application of the activated biotin reagent to selectively label primary amines on extracellular domains of cell surface proteins.

Principle of the Method

The hydroxyl group of this compound is first derivatized to introduce a terminal carboxylic acid. This is typically achieved by reacting it with succinic anhydride (B1165640). The resulting carboxylated biotin derivative is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable and amine-reactive NHS ester.

This NHS ester of this compound can then be used to label cell surface proteins. When incubated with live cells, the NHS ester reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) on the extracellular domains of membrane proteins, forming stable amide bonds. Due to the membrane-impermeable nature of the activated reagent (when appropriately synthesized with a charged group or used under conditions that minimize membrane permeation), labeling is restricted to the cell surface. Following the labeling reaction, cells can be lysed, and the biotinylated proteins can be isolated using streptavidin-conjugated beads for downstream analysis, such as western blotting or mass spectrometry.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios for NHS Ester Synthesis

| Reagent | Recommended Molar Ratio (relative to carboxylated biotin) | Typical Concentration |

| Carboxylated this compound | 1 | 10-100 mM |

| N-Hydroxysuccinimide (NHS) | 1.1 - 1.5 | 11-150 mM |

| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.1 - 1.5 | 11-150 mM |

Table 2: Representative Quantitative Data for Cell Surface Biotinylation Efficiency

| Parameter | Typical Value/Range | Notes |

| Molar excess of NHS-activated biotin to protein | 20- to 500-fold | Varies depending on cell type, protein abundance, and desired labeling efficiency. |

| Labeling efficiency (biotin molecules per protein) | 1 - 5 | Can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1] |

| Enrichment of cell surface markers (e.g., EGFR) in biotinylated fraction | > 90% | Assessed by Western blot analysis comparing the biotinylated fraction to the total cell lysate.[2] |

| Contamination from cytosolic proteins (e.g., actin) in biotinylated fraction | < 10% | Indicates the integrity of the cell membrane during the labeling process.[2] |

Experimental Protocols

Part 1: Synthesis of Amine-Reactive NHS Ester of this compound

This protocol describes the conversion of this compound to a carboxylated intermediate, followed by activation to an NHS ester.

Materials:

-

This compound

-

Succinic anhydride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Ethyl Acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Carboxylation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Add succinic anhydride (1.2 equivalents) and triethylamine (1.2 equivalents). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 0.1 M HCl and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the carboxylated biotin derivative. g. Purify the product by silica gel column chromatography if necessary.

-

Activation to NHS Ester: a. Dissolve the carboxylated biotin derivative (1 equivalent) in anhydrous DMF. b. Add N-Hydroxysuccinimide (NHS) (1.2 equivalents). c. Cool the mixture to 0°C in an ice bath. d. Add DCC or EDC (1.2 equivalents) portion-wise while stirring. e. Allow the reaction to warm to room temperature and stir overnight. f. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Remove the precipitate by filtration. g. Precipitate the NHS-activated biotin by adding cold anhydrous ethyl acetate or diethyl ether. h. Collect the precipitate by filtration, wash with cold ethyl acetate and hexanes, and dry under vacuum. i. Store the final product desiccated at -20°C.

Part 2: Cell Surface Protein Biotinylation

This protocol details the steps for labeling cell surface proteins on live cells using the synthesized NHS-activated this compound.

Materials:

-

Adherent or suspension cells

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

NHS-activated this compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 100 mM glycine (B1666218) in ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper (for adherent cells)

-

Streptavidin-agarose beads or magnetic beads

Protocol:

-

Cell Preparation: a. For adherent cells, grow to 80-90% confluency in a culture plate. For suspension cells, harvest and wash with PBS. b. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.[3][4]

-

Biotinylation Reaction: a. Prepare a stock solution of the NHS-activated this compound in anhydrous DMSO (e.g., 10-20 mg/mL). This should be prepared immediately before use. b. Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.1-1 mg/mL). c. For adherent cells, add the biotinylation solution to the plate to completely cover the cell monolayer. For suspension cells, resuspend the cell pellet in the biotinylation solution. d. Incubate on ice for 30 minutes with gentle agitation.[4][5] Performing the incubation at 4°C minimizes membrane internalization of the labeling reagent.[3]

-

Quenching: a. Aspirate the biotinylation solution. b. Wash the cells three times with quenching buffer (100 mM glycine in ice-cold PBS) to quench any unreacted NHS-activated biotin.[3][4] Incubate the first wash for 10-15 minutes on ice.

-

Cell Lysis: a. After the final wash, add ice-cold lysis buffer to the cells. b. For adherent cells, use a cell scraper to collect the lysate. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Isolation of Biotinylated Proteins: a. Transfer the supernatant to a new tube. b. Add pre-washed streptavidin-agarose or magnetic beads to the lysate. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. The eluted proteins are now ready for analysis by Western blotting, mass spectrometry, or other downstream applications.

Visualizations

Caption: Workflow for the synthesis of amine-reactive this compound.

Caption: Experimental workflow for cell surface protein labeling and isolation.

Caption: Application in studying ligand-induced receptor internalization.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

Application Notes and Protocols for 6-N-Biotinylaminohexanol in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-N-Biotinylaminohexanol is a versatile reagent widely employed in bioconjugation and affinity chromatography. Its structure comprises a biotin (B1667282) moiety, essential for the high-affinity interaction with avidin (B1170675) and streptavidin, and a six-carbon spacer arm terminating in a hydroxyl group. This terminal hydroxyl group provides a convenient handle for covalent immobilization onto various solid supports, creating a customized affinity matrix. The hexanol spacer arm effectively minimizes steric hindrance between the immobilized biotin and the binding pocket of avidin or streptavidin, thereby enhancing the efficiency of the affinity capture.

These application notes provide detailed protocols for the preparation of a this compound-based affinity resin and its subsequent use in the purification of biotin-binding proteins or the capture of biotinylated molecules.

Data Presentation

The performance of an affinity chromatography column prepared with this compound can be characterized by several quantitative parameters. The following table provides representative values for a this compound-agarose resin. It is important to note that these values are illustrative and the actual performance may vary depending on the specific experimental conditions, the nature of the target molecule, and the matrix used.

| Parameter | Representative Value | Unit | Notes |

| Ligand Density | 2 - 10 | µmol of biotin / mL of settled resin | The amount of this compound coupled to the resin. |

| Binding Capacity | >1.2 | mg of biotinylated BSA / mL of resin | The amount of a standard biotinylated protein that can be bound. |

| >120 | nmol of D-Biotin / mL of settled resin[1] | The binding capacity for free biotin. | |

| Recovery Rate | 60 - 95% | % | Dependent on the elution method and the stability of the target molecule. |

| Recommended Flow Rate | 0.5 - 2 | mL/min | For a standard laboratory-scale column (e.g., 1 x 10 cm). |

| Resin Reusability | >10 cycles | Number of uses | Dependent on the cleaning and regeneration procedure. |

Experimental Protocols

Protocol 1: Preparation of this compound-Agarose Affinity Resin via CDI Activation

This protocol describes the covalent immobilization of this compound onto an agarose (B213101) resin using 1,1'-Carbonyldiimidazole (CDI) as the activating agent. CDI activates the hydroxyl groups on the agarose matrix to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with the hydroxyl group of this compound.[2][3][4]

Materials:

-

Cross-linked Agarose Beads (e.g., Sepharose® 4B)

-

1,1'-Carbonyldiimidazole (CDI)

-

This compound

-

Anhydrous 1,4-Dioxane (B91453) or Acetone (B3395972)

-

Dry Pyridine

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

1 M Ethanolamine, pH 8.0

-

Wash Buffers: Deionized water, 50% Acetone in water

-

Sintered glass funnel

-

Reaction vessel with a stirrer

Procedure:

-

Resin Preparation:

-

Wash 10 mL of settled agarose beads with 10 volumes of deionized water on a sintered glass funnel.

-

Subsequently, wash the beads with 10 volumes of 50% acetone in water, followed by 10 volumes of anhydrous acetone to dehydrate the resin.

-

Transfer the dehydrated resin to a dry reaction vessel.

-

-

Activation of Agarose with CDI:

-

Dissolve 1.5 g of CDI in 20 mL of anhydrous 1,4-dioxane or acetone.

-

Add the CDI solution to the dehydrated agarose beads in the reaction vessel.

-

Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

-

Wash the activated agarose beads extensively with anhydrous 1,4-dioxane or acetone on a sintered glass funnel to remove unreacted CDI.

-

-

Coupling of this compound:

-

Dissolve 100 mg of this compound in 10 mL of anhydrous 1,4-dioxane or acetone containing 0.1 mL of dry pyridine.

-

Immediately add the this compound solution to the activated agarose beads.

-

Allow the coupling reaction to proceed overnight at room temperature with gentle stirring.

-

-

Blocking of Unreacted Sites:

-

Wash the resin with 10 volumes of 50% acetone in water to remove unreacted this compound.

-

Transfer the resin to a fresh reaction vessel and add 20 mL of 1 M ethanolamine, pH 8.0.

-

Incubate for 4 hours at room temperature with gentle stirring to block any remaining active sites.

-

-

Final Washing and Storage:

-

Wash the resin with 10 volumes of 0.1 M Sodium Bicarbonate buffer, pH 8.5, followed by 10 volumes of deionized water.

-

Resuspend the resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

-

Protocol 2: Affinity Purification of Avidin using this compound-Agarose Resin

This protocol provides a general procedure for the purification of avidin from a crude protein mixture. The same principle can be applied to purify streptavidin or other biotin-binding proteins.

Materials:

-

This compound-Agarose resin (prepared as in Protocol 1)

-

Chromatography column

-

Binding/Wash Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5[5]

-

Elution Buffer (choose one):

-

Competitive Elution (Mild): Binding/Wash Buffer containing 2 mM Biotin.

-

Denaturing Elution (Harsh): 8 M Guanidine•HCl, pH 1.5.[6]

-

-

Neutralization Buffer: 1 M Tris•HCl, pH 8.5

-

Crude protein sample containing avidin (e.g., clarified egg white solution)

Procedure:

-

Column Packing and Equilibration:

-

Pack a chromatography column with the prepared this compound-Agarose resin.

-

Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Apply the crude protein sample to the equilibrated column at a low flow rate (e.g., 0.5 mL/min) to allow for efficient binding of avidin to the immobilized biotin.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

-

Elution:

-

Competitive Elution:

-

Apply the competitive elution buffer (Binding/Wash Buffer with 2 mM Biotin) to the column.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions containing the purified avidin.

-

-

Denaturing Elution:

-

Apply the denaturing elution buffer (8 M Guanidine•HCl, pH 1.5) to the column.

-

Collect fractions and immediately neutralize them by adding a predetermined volume of Neutralization Buffer to preserve the protein's integrity.

-

Monitor the protein concentration of the neutralized fractions at 280 nm and pool the relevant fractions.

-

-

-

Column Regeneration and Storage:

-

After elution, wash the column with 5-10 column volumes of the denaturing elution buffer (if not already used for elution) to strip any remaining bound protein.

-

Re-equilibrate the column with 10 column volumes of Binding/Wash Buffer.

-

For long-term storage, wash the column with 5 column volumes of deionized water followed by 5 column volumes of a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

-

Visualizations

Caption: Experimental workflow for affinity chromatography using this compound.

Caption: Principle of affinity chromatography with this compound.

References

- 1. ubpbio.com [ubpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]

- 6. Biotin-Tagged Protein Purification [gbiosciences.com]

Application Notes and Protocols for Immunofluorescence Staining with Biotinylated Probes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for performing immunofluorescence (IF) staining using biotinylated probes and streptavidin-based signal amplification. This technique is highly sensitive and widely used for the detection of low-abundance antigens in cells and tissues.

Introduction

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins or other antigens within a cell or tissue sample.[1] The use of biotinylated probes, in conjunction with fluorophore-conjugated streptavidin, offers a robust method for signal amplification, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin.[2][3] This amplification step significantly enhances the detection of antigens that are expressed at low levels.[4]

This guide will walk you through the entire workflow, from sample preparation to image acquisition, and includes troubleshooting tips to address common issues.

Principle of the Method

The core principle of this technique involves a multi-layer detection system. First, an unlabeled primary antibody binds specifically to the target antigen. Next, a biotinylated secondary antibody, which is directed against the host species of the primary antibody, binds to the primary antibody. Finally, a fluorescently labeled streptavidin molecule, which has multiple binding sites for biotin, binds to the biotinylated secondary antibody. This results in the deposition of multiple fluorophores at the site of the antigen, leading to a significant increase in the fluorescent signal compared to direct or traditional indirect immunofluorescence methods.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in immunofluorescence staining with biotinylated probes.

Caption: A typical workflow for immunofluorescence staining using biotinylated probes.

Signaling Pathway Diagram (Biotin-Streptavidin Amplification)

This diagram illustrates the principle of signal amplification using a biotinylated secondary antibody and fluorophore-conjugated streptavidin.

Caption: Signal amplification cascade in biotin-based immunofluorescence.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antigens, cell types, or tissues.

Materials and Reagents

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[5]

-

Blocking Buffer (e.g., 1-5% BSA or 10% Normal Serum from the secondary antibody host species in PBS)[6]

-

Primary Antibody (specific to the target antigen)

-

Biotinylated Secondary Antibody (specific to the host species of the primary antibody)

-

Fluorophore-Conjugated Streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy3)

-

Nuclear Counterstain (e.g., DAPI, Hoechst)

-

Antifade Mounting Medium

-

Glass slides and coverslips

-

Humidified chamber

Step-by-Step Procedure

-

Sample Preparation:

-

For cultured cells: Grow cells on sterile glass coverslips to an appropriate confluency (typically 60-80%).[7]

-

For tissue sections: Prepare cryosections or deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections.

-

-

Fixation:

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, incubate the samples with permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[5]

-

For membrane-associated or extracellular antigens, this step can be skipped.

-

Wash the samples three times with PBS for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[5]

-

Wash the samples three times with PBS for 5 minutes each.

-

-

Biotinylated Secondary Antibody Incubation:

-

Dilute the biotinylated secondary antibody in the blocking buffer.

-

Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[5]

-

Wash the samples three times with PBS for 5 minutes each, protected from light.

-

-

Fluorophore-Conjugated Streptavidin Incubation:

-

Counterstaining (Optional):

-

To visualize cell nuclei, incubate the samples with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.

-

Wash the samples twice with PBS.

-

-

Mounting:

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Store the slides at 4°C in the dark. For long-term storage, -20°C is recommended.

-

Quantitative Data Summary

The optimal dilutions and incubation times can vary significantly depending on the specific antibodies and reagents used. The following table provides a general starting point for optimization.

| Reagent | Typical Dilution Range | Typical Incubation Time | Temperature |

| Primary Antibody | 1:50 - 1:1000 | 1-2 hours or Overnight | Room Temp or 4°C |

| Biotinylated Secondary Antibody | 1:200 - 1:1000[5] | 1 hour | Room Temp |

| Fluorophore-Streptavidin | 1:200 - 1:5000[5][9] | 30-60 minutes | Room Temp |

| DAPI Counterstain | 1 µg/mL | 5-10 minutes | Room Temp |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time.[6] |

| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[6] | |

| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization times and reagents for your specific antigen.[4] | |

| Fluorophore has been photobleached. | Minimize exposure to light during incubations and storage. Use an antifade mounting medium.[4] | |

| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration with the best signal-to-noise ratio.[10] |

| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host).[6] | |

| Inadequate washing. | Increase the number and duration of wash steps.[6] | |

| Endogenous biotin activity (in some tissues). | Pre-incubate with an avidin/biotin blocking kit before the primary antibody step.[6] | |

| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. |

| Hydrophobic interactions. | Include a non-ionic detergent like Tween-20 in the wash buffers. |

References

- 1. learn.cellsignal.com [learn.cellsignal.com]

- 2. abacusdx.com [abacusdx.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 5. wang.ucsd.edu [wang.ucsd.edu]

- 6. hycultbiotech.com [hycultbiotech.com]

- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. ibidi.com [ibidi.com]

- 9. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 10. biotium.com [biotium.com]

Application Notes and Protocols for Labeling Oligonucleotides with 6-N-Biotinylaminohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology for the detection, purification, and study of biomolecules and their interactions. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin H) and streptavidin (Kd ≈ 10⁻¹⁵ M) make it an ideal tool for a wide range of applications. When coupled to oligonucleotides, biotin serves as a robust tag for affinity capture, enabling the isolation and analysis of interacting proteins (e.g., transcription factors) or nucleic acid sequences.

6-N-Biotinylaminohexanol and its derivatives are popular reagents for this purpose. The hexyl spacer arm is critical as it mitigates steric hindrance that might otherwise interfere with the binding of the biotin moiety to the bulky streptavidin protein. This document provides detailed protocols for the post-synthesis labeling of amine-modified oligonucleotides using an N-hydroxysuccinimide (NHS) ester derivative of this compound, subsequent purification, quantification of labeling efficiency, and a primary application in pull-down assays.

Labeling Chemistry: NHS Ester Reaction

The most common strategy for post-synthesis biotinylation of oligonucleotides involves the reaction of an amine-modified oligonucleotide with a biotinylating reagent containing an N-hydroxysuccinimide (NHS) ester. The primary amine, typically introduced at the 5' or 3' terminus of the oligonucleotide via a C6 amino-modifier during synthesis, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the NHS leaving group. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides

This protocol describes the conjugation of an amine-modified oligonucleotide with "Biotinamidohexanoic acid N-hydroxysuccinimide ester", a commercially available reagent with a 7-atom spacer arm.

Materials:

-

5'- or 3'-Amine-Modified Oligonucleotide (desalted or purified)

-

Biotinamidohexanoic acid N-hydroxysuccinimide ester (e.g., Sigma-Aldrich Cat. No. B2643)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 µg/µL. For a 0.2 µmole synthesis scale, dissolving the oligonucleotide in 500 µL of buffer is a good starting point.[1]

-

Prepare Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotinamidohexanoic acid N-hydroxysuccinimide ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2]

-

Conjugation Reaction: a. To the oligonucleotide solution, add a 10-20 fold molar excess of the dissolved Biotin-NHS ester. For dilute protein/oligonucleotide solutions, a greater molar excess may be required to achieve efficient labeling.[3] b. Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C on a rotator.

-

Proceed to Purification: After incubation, the biotinylated oligonucleotide must be purified from unreacted biotin and byproducts.

Protocol 2: Purification of Biotinylated Oligonucleotides

Purification is critical to remove free biotin, which would otherwise occupy binding sites on streptavidin beads, reducing the efficiency of downstream applications.[4] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for achieving high purity.

Materials:

-

RP-HPLC system with a UV detector

-

C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[5]

-

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Buffer B: 100% Acetonitrile (B52724)

-

Nuclease-free water

-

Lyophilizer or centrifugal evaporator

Procedure:

-

Sample Preparation: Dilute the labeling reaction mixture with Buffer A.

-

HPLC Separation: a. Equilibrate the C18 column with Buffer A. b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B) in Buffer A. A typical gradient might be 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.[6] d. Monitor the elution at 260 nm (for the oligonucleotide) and, if possible, at a wavelength where the biotin tag might contribute, although its absorbance is low. The more hydrophobic biotinylated oligonucleotide will elute later than the unlabeled, amine-modified starting material.[7]

-

Fraction Collection: Collect the peak corresponding to the biotinylated oligonucleotide.

-

Desalting and Recovery: a. Lyophilize the collected fraction to remove the volatile TEAA buffer and acetonitrile. b. Re-dissolve the purified, biotinylated oligonucleotide pellet in nuclease-free water. c. Determine the concentration by measuring the absorbance at 260 nm (A260).

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation. HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[8][9]

Materials:

-

Biotin Quantitation Kit (e.g., Thermo Scientific Pierce Biotin Quantitation Kit) containing HABA/Avidin premix and a biotin standard.[9]

-

Purified biotinylated oligonucleotide

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.

-

Measure Baseline Absorbance: a. In a cuvette or microplate well, add the HABA/Avidin solution. b. Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Measure Sample Absorbance: a. Add a known amount of the purified biotinylated oligonucleotide to the HABA/Avidin solution. Mix well. b. Once the reading stabilizes (usually within 5 minutes), measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[10]

-

Calculate Biotin Concentration: a. Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample. b. Use the Beer-Lambert law and the known extinction coefficient of the HABA/Avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin.[8] c. Moles of Biotin = (ΔA₅₀₀ × V) / (ε × l)

- V = volume of the sample in liters

- ε = extinction coefficient (34,000 M⁻¹cm⁻¹)

- l = path length in cm

-

Determine Molar Ratio: Divide the moles of biotin by the moles of oligonucleotide added to the reaction to determine the average number of biotin molecules per oligonucleotide.

Data Presentation

Table 1: Molar Ratio and Labeling Efficiency

| Molar Excess of Biotin-NHS Ester to Oligo | Typical Labeling Efficiency | Notes |

| 10x | >70% | A good starting point for most labeling reactions. |

| 20x | >85% | Recommended for dilute oligonucleotide solutions or when aiming for maximum labeling.[3] |

| 50x | >90% | May be used for difficult conjugations, but increases the burden on the purification step. |

Table 2: Comparison of Purification Methods

| Method | Purity Achieved | Typical Yield | Pros | Cons | Best For |

| RP-HPLC | >95% | 50-70% | High resolution, separates labeled from unlabeled oligos. | Requires specialized equipment, volatile buffers must be removed. | Applications requiring high purity, such as pull-down assays, EMSA. |

| Desalting/Gel Filtration | Moderate | >90% | Fast, removes free biotin and salts, simple equipment. | Does not separate unlabeled from labeled oligos. | PCR, or applications where the presence of some unlabeled oligo is acceptable. |

Application: Streptavidin Pull-Down Assay

A primary application for biotinylated oligonucleotides is the isolation of DNA- or RNA-binding proteins from complex mixtures like cell lysates. The biotinylated oligo acts as a "bait" to capture its specific protein "prey."

Protocol 4: Pull-Down of DNA/RNA-Binding Proteins

Materials:

-

Purified biotinylated oligonucleotide ("bait")

-

Cell lysate containing the target protein ("prey")

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA for nucleic acids)[11]

-

Elution Buffer (e.g., SDS-PAGE loading buffer or a high-salt buffer)

-

Magnetic rack (for magnetic beads) or microcentrifuge

Procedure:

-

Prepare Streptavidin Beads: a. Resuspend the streptavidin beads and transfer the required amount to a new tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. c. Wash the beads 2-3 times with Binding/Wash Buffer to equilibrate them.[11]

-

Immobilize Biotinylated Oligonucleotide: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the biotinylated oligonucleotide to the bead slurry. A starting point is to use 1-2 µg of biotinylated probe per 500 µg of cell lysate. c. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

Binding of Target Protein: a. Pellet the beads (now coated with the oligo bait) and discard the supernatant. b. Wash the beads once with Binding/Wash Buffer to remove any unbound oligonucleotide. c. Resuspend the beads in a suitable binding buffer and add the cell lysate. d. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash Away Non-specific Binders: a. Pellet the beads and discard the supernatant (which contains unbound proteins). b. Wash the beads 3-5 times with cold Binding/Wash Buffer. Each wash should be brief (1-2 minutes) to minimize dissociation of specific binders.

-